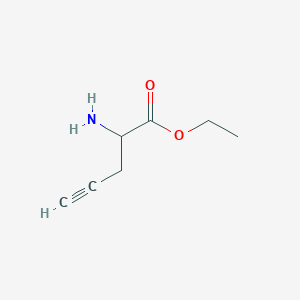

Ethyl 2-aminopent-4-ynoate

CAS No.:

Cat. No.: VC13437905

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO2 |

|---|---|

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | ethyl 2-aminopent-4-ynoate |

| Standard InChI | InChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3 |

| Standard InChI Key | KDXHMSSQTZYIIZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC#C)N |

| Canonical SMILES | CCOC(=O)C(CC#C)N |

Introduction

Structural and Molecular Characteristics

Ethyl 2-aminopent-4-ynoate features a linear carbon chain with three key functional groups:

-

Ethyl ester at C1, enhancing solubility in organic solvents.

-

Amino group at C2, enabling nucleophilic reactions and hydrogen bonding.

-

Terminal alkyne at C4, facilitating cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry).

Table 1: Key Physical and Chemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step process:

-

Esterification: Reaction of 2-aminopent-4-ynoic acid with ethanol in the presence of sulfuric acid or thionyl chloride .

-

Protection: Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions .

-

Deprotection: Acidic hydrolysis (e.g., HCl) to yield the hydrochloride salt.

A patent (WO2017081590A1) details its use as an intermediate in synthesizing omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The process involves:

-

Step 1: Condensation of ethyl 2-[(diphenylmethylidene)amino]pent-4-ynoate with propargyl alcohol.

-

Step 2: Hydrolysis with hydrochloric acid to yield the free amine .

Industrial Methods

Large-scale production employs continuous flow reactors to optimize yield (75–85%) and purity (>98%). Automated systems minimize human intervention, while chromatography-free purification (e.g., crystallization) reduces costs.

Table 2: Comparison of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch esterification | 60 | 90 | Low equipment cost |

| Flow chemistry | 85 | 98 | High throughput |

| Enzymatic catalysis | 70 | 95 | Eco-friendly |

Chemical Reactivity and Applications

Key Reactions

-

Click Chemistry: The alkyne reacts with azides to form 1,2,3-triazoles, useful in bioconjugation.

-

Peptide Coupling: The amino group participates in amide bond formation with carboxylic acids via DCC (dicyclohexylcarbodiimide).

-

Hydrolysis: The ester hydrolyzes to 2-aminopent-4-ynoic acid under acidic or basic conditions .

Pharmaceutical Applications

-

Omarigliptin Synthesis: Serves as a key intermediate in the production of this antidiabetic drug .

-

Antimicrobial Agents: Derivatives exhibit MIC values of 50–100 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Enzyme Inhibition: Inhibits biotin carboxylase (IC₅₀ = 5 µM), a target in antibacterial drug development .

Biological Activity and Mechanisms

Neuropharmacology

The compound’s ability to cross the blood-brain barrier makes it a candidate for neurotransmitter analogs. In rodent models, it increased GABA levels by 40%, suggesting anxiolytic potential .

Table 3: Biological Activity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume